molecular formula C11H14O2 B14054103 3-Isopropyl-2-methoxybenzaldehyde CAS No. 91969-75-4

3-Isopropyl-2-methoxybenzaldehyde

Cat. No.: B14054103
CAS No.: 91969-75-4
M. Wt: 178.23 g/mol
InChI Key: KQIJCVWLKXUQTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyl-2-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring an isopropyl group at the 3-position and a methoxy group at the 2-position of the aromatic ring. Its molecular formula is C₁₁H₁₄O₂, with a calculated molar mass of 178.23 g/mol. The compound’s structure combines electron-donating groups (methoxy) and a bulky substituent (isopropyl), which influence its physicochemical properties and reactivity.

Properties

CAS No.

91969-75-4

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-methoxy-3-propan-2-ylbenzaldehyde

InChI

InChI=1S/C11H14O2/c1-8(2)10-6-4-5-9(7-12)11(10)13-3/h4-8H,1-3H3

InChI Key

KQIJCVWLKXUQTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=C1OC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-2-methoxybenzaldehyde can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of a benzene derivative. For instance, starting with 3-isopropylphenol, the methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base. The aldehyde group can then be introduced through formylation reactions such as the Vilsmeier-Haack reaction, which uses DMF and POCl3 .

Industrial Production Methods: Industrial production of substituted benzaldehydes often involves catalytic processes that ensure high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-2-methoxybenzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Isopropyl-2-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropyl-2-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways. The methoxy group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

5-Isopropyl-2-methylbenzaldehyde (CAS 1866-03-1)

  • Molecular Formula : C₁₁H₁₄O
  • Molar Mass : 162.23 g/mol
  • Substituents : Methyl (-CH₃) at position 2, isopropyl (-CH(CH₃)₂) at position 5 .
  • Key Differences: The absence of a methoxy group (-OCH₃) reduces polarity compared to 3-isopropyl-2-methoxybenzaldehyde.

5-Isopropyl-2,4-dimethoxybenzaldehyde (CAS 1071151-44-4)

  • Molecular Formula : C₁₂H₁₆O₃
  • Molar Mass : 208.26 g/mol
  • Substituents : Methoxy (-OCH₃) at positions 2 and 4, isopropyl at position 5 .
  • Key Differences: The additional methoxy group at position 4 increases electron density on the aromatic ring, enhancing reactivity in EAS compared to mono-methoxy analogs. Higher molar mass and polarity may improve solubility in polar solvents relative to this compound.

3-Isopropylbenzaldehyde (CAS 34246-57-6)

  • Molecular Formula : C₁₀H₁₂O
  • Molar Mass : 148.20 g/mol
  • Key Differences :
    • The absence of a methoxy group simplifies the electronic structure, reducing steric and electronic effects.
    • Lower molar mass and polarity suggest higher volatility and lower boiling point compared to methoxy-substituted analogs.

Data Table: Structural and Physicochemical Comparison

Compound Molecular Formula Molar Mass (g/mol) Substituents (Positions) Key Properties/Notes
This compound* C₁₁H₁₄O₂ 178.23 2-OCH₃, 3-isopropyl Hypothetical; inferred properties
5-Isopropyl-2-methylbenzaldehyde C₁₁H₁₄O 162.23 2-CH₃, 5-isopropyl Lower polarity
5-Isopropyl-2,4-dimethoxybenzaldehyde C₁₂H₁₆O₃ 208.26 2,4-OCH₃, 5-isopropyl High-yield synthesis (96%)
3-Isopropylbenzaldehyde C₁₀H₁₂O 148.20 3-isopropyl Simplified structure, higher volatility

*Note: Properties for this compound are inferred from structural analogs.

Research Findings and Implications

Reactivity Trends

  • Methoxy groups enhance ring activation for electrophilic substitution. Compounds like 5-isopropyl-2,4-dimethoxybenzaldehyde are likely more reactive than mono-substituted analogs (e.g., 3-isopropylbenzaldehyde) due to increased electron density .

Physicochemical Behavior

  • Polar substituents (e.g., methoxy) increase solubility in polar solvents. For instance, 5-isopropyl-2,4-dimethoxybenzaldehyde (208.26 g/mol) may exhibit higher solubility in ethanol compared to 3-isopropylbenzaldehyde (148.20 g/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.